methyl 3-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfamoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is typically introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfamoyl derivative.
Attachment of the Pyrimidinyl-Imidazolyl Moiety: This step involves the coupling of the pyrimidinyl-imidazolyl group to the thiophene ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrimidinyl-imidazolyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Methyl 3-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl-imidazolyl moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfamoyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Similar structure but lacks the pyrimidinyl-imidazolyl moiety.
Methyl 3-(pyrimidin-2-yl)thiophene-2-carboxylate: Similar structure but lacks the sulfamoyl group.
Methyl 3-(imidazol-1-yl)thiophene-2-carboxylate: Similar structure but lacks the pyrimidinyl group.
Uniqueness
Methyl 3-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of the sulfamoyl group and the pyrimidinyl-imidazolyl moiety, which provides enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-24-15(21)12-11(3-10-25-12)26(22,23)19-7-9-20-8-6-18-14(20)13-16-4-2-5-17-13/h2-6,8,10,19H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJDEKLYLOFNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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